4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid is a complex organic compound featuring a benzoic acid core linked to an imidazole ring, which is further substituted with a butyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between glyoxal, ammonia, and an aldehyde.
Substitution with Butyl Group: The imidazole ring is then alkylated with a butyl halide under basic conditions.
Attachment of the Thiophene Moiety: The thiophene group is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Formation of the Benzoic Acid Derivative: The final step involves the esterification of the imidazole derivative with a benzoic acid derivative, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the methoxy-oxo moiety, converting it to an alcohol.
Substitution: The benzoic acid and imidazole rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and reduced imidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the benzoic acid and imidazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology
Biologically, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities. The presence of the imidazole ring is particularly significant, as imidazole derivatives are known to interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. The imidazole and benzoic acid moieties are common in pharmaceuticals, suggesting that this compound could be modified to enhance its therapeutic properties.
Industry
Industrially, this compound might be used in the production of polymers, resins, or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring might bind to metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid: This compound is unique due to its specific substitution pattern and the presence of both imidazole and thiophene rings.
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antimicrobial agents.
Benzoic Acid Derivatives: Compounds such as salicylic acid and benzocaine, which have applications in medicine and cosmetics.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[[2-butyl-5-[3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-4-7-22-25-15-20(13-19(24(29)30-2)14-21-6-5-12-31-21)26(22)16-17-8-10-18(11-9-17)23(27)28/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXIRRGJUMLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652317 |
Source
|
Record name | 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133486-01-8 |
Source
|
Record name | 4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.